molecular formula C20H27ClN2O4 B3001369 Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1323621-62-0

Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No. B3001369
CAS RN: 1323621-62-0
M. Wt: 394.9
InChI Key: RSEQWSZUJIEGKM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride is a compound that can be associated with a class of chemicals that typically contain a naphthalene moiety linked to a piperazine structure. Compounds within this class have been studied for various applications, including as derivatization reagents for liquid chromatography and as receptor agonists in pharmacological research.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection of functional groups, reactions with piperazine, and subsequent deprotection. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, reaction with piperazine to obtain a monosubstituted piperazine derivative, and deacetylation to yield the target product . Although the exact synthesis route for this compound is not provided, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a naphthalene ring system, which can impart fluorescent properties, and a piperazine ring, which is a feature common to many pharmaceutical agents. The naphthalene moiety can serve as a fluorophore for detection purposes, as seen in the derivatization reagent 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate . The piperazine ring is often involved in binding to biological targets, such as serotonin and dopamine receptors .

Chemical Reactions Analysis

Chemical reactions involving these compounds can include derivatization, where the compound is tagged to an analyte for detection. For example, the sulfonate reagent mentioned earlier can be tagged to caproic acid and analyzed by high-performance liquid chromatography with fluorometric detection . Additionally, the piperazine moiety can undergo reactions with various neurotransmitter receptors, as evidenced by the dopamine D3 receptor partial agonists and the central serotonin agonist properties of 1-(1-Naphthyl)piperazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. The presence of a fluorophore allows for sensitive detection in analytical applications . The tertiary amino function in the piperazine ring can be modified to alter the compound's reactivity and solubility, as seen in the derivatization reagent that can be removed by acid treatment . The pharmacological properties, such as receptor selectivity and agonist activity, are determined by the specific structural features of the piperazine derivatives .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of a piperazine ring, it could potentially be explored for pharmaceutical applications, particularly if it shows activity as a receptor antagonist .

properties

IUPAC Name

ethyl 4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.ClH/c1-2-25-20(24)22-12-10-21(11-13-22)14-17(23)15-26-19-9-5-7-16-6-3-4-8-18(16)19;/h3-9,17,23H,2,10-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEQWSZUJIEGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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